Cas no 3651-02-3 (1-Naphthalenol,4-(2-phenyldiazenyl)-)

1-Naphthalenol,4-(2-phenyldiazenyl)- structure
3651-02-3 structure
Product name:1-Naphthalenol,4-(2-phenyldiazenyl)-
CAS No:3651-02-3
MF:C16H12N2O
MW:248.27928
CID:305875
PubChem ID:77214

1-Naphthalenol,4-(2-phenyldiazenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenol,4-(2-phenyldiazenyl)-
    • 1-phenylazo-4-hydroxynaphthalene; Ohio Brown AA; 1-(Phenylazo)-4-naphthol; C.I. 12000; Organol Brown N; Hexatype Brown A; 1-Naphthol, 4-(phenylazo)-; 4-(phenylazo)-1-naphthol; 4-(Phenylazo)-1-naphthol; 4-(phenyldiazenyl)naphthalen-1-ol; 1-Naphthalenol, 4-(phenylazo)-; 4-(azophenyl)-1-naphthol; 1-phenylazo-1-naphthol; 1-phenylazo-naphthalen-2-ol; 4-hydroxy-1-naphthyl-azobenzene; C.I. Solvent Brown 4;
    • AKOS030658959
    • A823279
    • 4-(Phenylazo)-1-naphthol
    • FT-0658897
    • NSC 28487
    • C.I. 12000
    • 1-Naphthol, 4-(phenylazo)-
    • NSC28487
    • 4-phenyldiazenylnaphthalen-1-ol
    • AKOS001027042
    • 1-Naphthalenol, 4-(phenylazo)-
    • C.I. Solvent Brown 4
    • Organol Brown N
    • 4-phenylazo-1-naphthol
    • 3651-02-3
    • 4-(2-phenyldiazenyl)-1-Naphthalenol
    • 4-[(E)-phenyldiazenyl]-1-naphthol
    • NS00048420
    • Ohio Brown AA
    • SCHEMBL3284638
    • (4E)-4-(phenylhydrazono)naphthalen-1-one
    • Hexatype Brown A
    • 1-(Phenylazo)-4-naphthol
    • EINECS 222-891-7
    • 4-phenyldiazenyl-naphthalen-1-ol
    • Z56756589
    • NSC-28487
    • CQYDCXNJLAOBIF-UHFFFAOYSA-N
    • DB-069394
    • Inchi: InChI=1S/C16H12N2O/c19-16-11-10-15(13-8-4-5-9-14(13)16)18-17-12-6-2-1-3-7-12/h1-11,19H/b18-17+
    • InChI Key: CQYDCXNJLAOBIF-ISLYRVAYSA-N
    • SMILES: C1(/N=N/C2C3C(=CC=CC=3)C(O)=CC=2)C=CC=CC=1

Computed Properties

  • Exact Mass: 248.09506
  • Monoisotopic Mass: 248.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 41.5A^2

Experimental Properties

  • Density: 1.1077 (rough estimate)
  • Boiling Point: 391.35°C (rough estimate)
  • Flash Point: 199.7°C
  • Refractive Index: 1.5800 (estimate)
  • PSA: 44.95

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